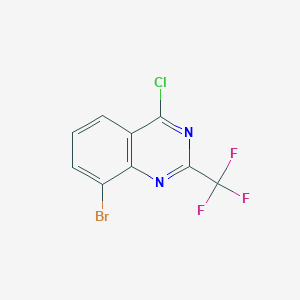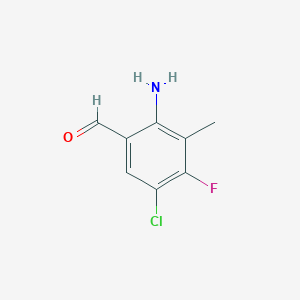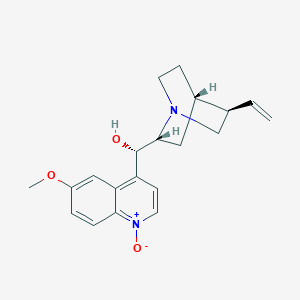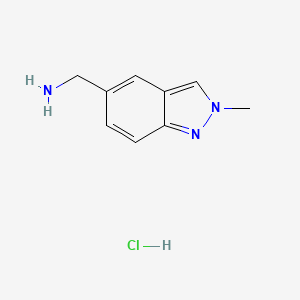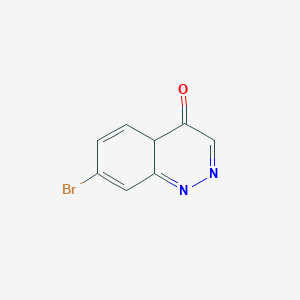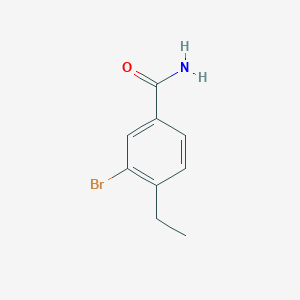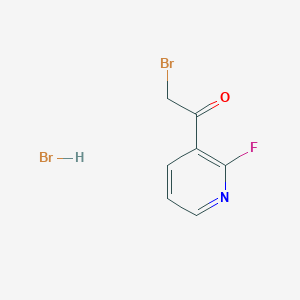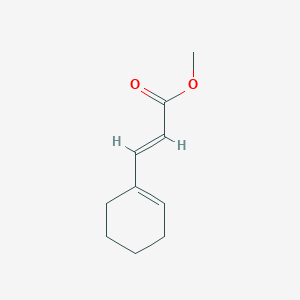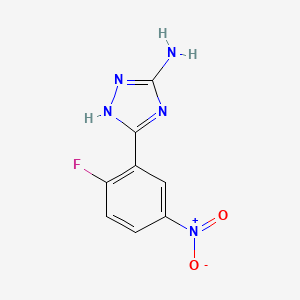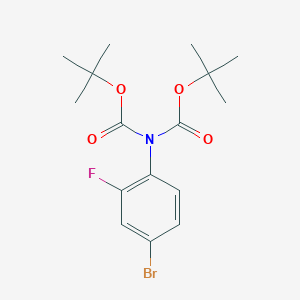
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with bulky tert-butyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by esterification with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.
科学研究应用
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, while the bulky tert-butyl groups can influence the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
相似化合物的比较
Similar Compounds
Similar compounds include other esters of imidodicarbonic acid with different substituents on the phenyl ring, such as:
- Imidodicarbonic acid, 2-(4-chloro-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Imidodicarbonic acid, 2-(4-bromo-2-methylphenyl)-, 1,3-bis(1,1-dimethylethyl) ester
Uniqueness
The uniqueness of imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester lies in its specific combination of bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C16H21BrFNO4 |
|---|---|
分子量 |
390.24 g/mol |
IUPAC 名称 |
tert-butyl N-(4-bromo-2-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H21BrFNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3 |
InChI 键 |
NPGGPGSTODJOQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)F)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



